molecular formula C23H20N2O3S2 B2418779 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-24-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide

Cat. No.: B2418779
CAS No.: 895447-24-2
M. Wt: 436.54
InChI Key: BYQGKLNZXHRURJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Biochemical Analysis

Biochemical Properties

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been reported to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response .

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to have anti-inflammatory properties, potentially through the inhibition of COX enzymes . Additionally, it has been suggested to have antitumor or cytotoxic effects .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve the inhibition of COX enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been reported to show significant biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have dose-dependent effects .

Metabolic Pathways

It is known that benzothiazole derivatives can inhibit COX enzymes, which are involved in the metabolism of arachidonic acid .

Transport and Distribution

Benzothiazole derivatives are known to interact with various biomolecules, suggesting that they may be transported and distributed via these interactions .

Subcellular Localization

Given its potential interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .

Preparation Methods

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-16-10-12-17(13-11-16)30(27,28)15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQGKLNZXHRURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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